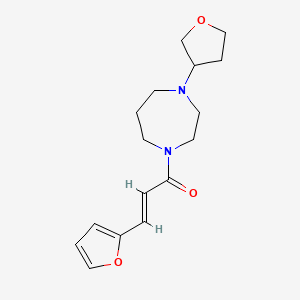

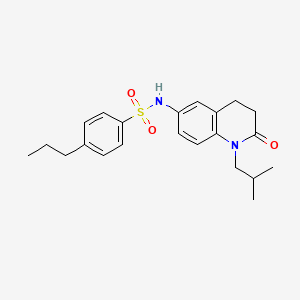

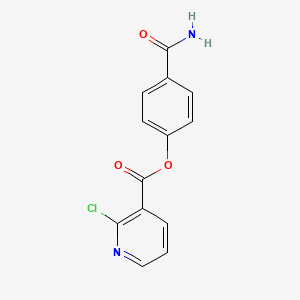

2-(4-fluorophenyl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Comprehensive Analysis of 2-(4-fluorophenyl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)acetamide

The compound 2-(4-fluorophenyl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)acetamide is a synthetic molecule that may have potential applications in various fields such as pharmaceuticals, agrochemicals, or as a flavoring agent. While the specific compound is not directly mentioned in the provided papers, related structures and their properties, synthesis, and applications can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related acetamide derivatives often involves multi-step reactions, starting from basic building blocks like aniline derivatives, followed by acylation, alkylation, or other functional group transformations. For instance, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was achieved through the reaction of an aniline derivative with POCl3 in acetate . Similarly, N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl] acetamide derivatives were synthesized from an amine by N-chloroacetylation and N-alkylation . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using spectroscopic methods such as NMR, IR, and sometimes X-ray diffraction analysis. For example, the structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined using 1H NMR, 13C NMR, 19F NMR, and IR, complemented by X-ray diffraction . These techniques would be essential in analyzing the molecular structure of 2-(4-fluorophenyl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)acetamide.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions depending on their functional groups. For instance, silylation of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds, which can further react to form silanols or transform into other silanes upon reaction with alcohols . The presence of a fluorophenyl group, as in the compound of interest, could also influence its reactivity and interactions with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. For example, the fluorogenic reagent 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate exhibits good stability in acidic and basic solutions, which is crucial for its application in the detection and analysis of primary amines . The stability and solubility of 2-(4-fluorophenyl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)acetamide would need to be assessed similarly to predict its behavior in various environments.

Scientific Research Applications

Synthesis and Biological Activity

- Compounds with similar structural motifs have been synthesized and evaluated for their bioactive properties. For example, derivatives of acetamide with fluoro and phenyl substituents have been explored for anti-inflammatory activity. One study synthesized several derivatives and found that some showed significant anti-inflammatory activity, indicating the potential therapeutic applications of these compounds in inflammation-related conditions (Sunder & Maleraju, 2013).

Radioligand Development for PET Imaging

- The development of radioligands incorporating fluorine atoms for positron emission tomography (PET) imaging is another area of application. A study discussed the synthesis and application of a fluorine-18 labeled compound as a selective radioligand for imaging the translocator protein, showcasing the importance of fluorine in developing diagnostic tools (Dollé et al., 2008).

Green Chemistry in Drug Design

- The adoption of green chemistry principles in the synthesis of analogs to known pharmaceutical agents, like paracetamol, is explored, emphasizing environmentally friendly syntheses. This approach can inform the synthesis strategies for compounds like "2-(4-fluorophenyl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)acetamide" by focusing on minimizing harmful by-products and using sustainable resources (Reddy, Reddy, & Dubey, 2014).

Antitumor Activity

- Research into the synthesis of compounds with potential antitumor activities often involves the exploration of novel chemical structures, including those with fluorophenyl groups. A study highlighted the synthesis of compounds derived from L-tyrosine methyl ester and evaluated their selective antitumor activities, illustrating the diverse therapeutic potentials of such compounds (Jing, 2011).

properties

IUPAC Name |

2-(4-fluorophenyl)-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FNO3S/c17-14-3-1-13(2-4-14)11-15(20)18-12-16(21-8-7-19)5-9-22-10-6-16/h1-4,19H,5-12H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDGDYYBXLMVRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(CNC(=O)CC2=CC=C(C=C2)F)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Chlorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]methanesulfonamide](/img/structure/B2526089.png)

![N-[(4-bromophenyl)methyl]-2-chloro-N-methylpropanamide](/img/structure/B2526090.png)

![N-[1-[(4-Fluorophenyl)-hydroxymethyl]cyclopentyl]prop-2-enamide](/img/structure/B2526091.png)

![diethyl 2-isobutyramido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2526095.png)

![N-{1-[3-(trifluoromethyl)phenyl]ethyl}cyclopropanamine hydrochloride](/img/structure/B2526107.png)